The synthesis of Neokadsuranic acid B typically involves extraction from plant sources known for their medicinal properties. The technical details of its synthesis are not extensively documented in literature, but it is often isolated using liquid chromatography techniques. For instance, high-resolution mass spectrometry coupled with ultra-high-performance liquid chromatography (UPLC) has been employed to analyze its composition within complex mixtures like Fuling Granule. The extraction process may involve using solvents such as methanol or ethanol to facilitate the separation of bioactive compounds from plant materials .
Neokadsuranic acid B has a complex molecular structure characterized by its unique arrangement of carbon, hydrogen, and oxygen atoms. While specific structural data such as molecular formula and 3D conformation are not detailed in the available literature, it is known to exhibit functional groups typical of phenolic compounds. The precise structural elucidation often requires advanced techniques like nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography for confirmation.
Neokadsuranic acid B exhibits its therapeutic effects primarily through modulation of cellular signaling pathways. Research indicates that it may influence the expression of certain genes and proteins involved in cancer progression, particularly in ovarian cancer cells. For example, studies have shown that Neokadsuranic acid B can affect the production of microRNAs, which are crucial for regulating gene expression and cellular functions. This modulation may lead to decreased cell proliferation and enhanced apoptosis in cancer cells .
While specific physical properties such as melting point and solubility are not widely available for Neokadsuranic acid B, compounds in its class typically exhibit moderate polarity due to their hydroxyl groups. This polarity influences their solubility in water and organic solvents, which is critical for their extraction and application in pharmacological contexts. Chemical properties would include stability under various pH conditions and potential reactivity with other biological molecules.
Neokadsuranic acid B shows promise in various scientific applications, particularly within the field of oncology. Its inclusion in formulations like Fuling Granule highlights its potential use as an adjunct therapy for cancer treatment. Current research focuses on elucidating its mechanisms of action further and validating its efficacy through clinical studies. Additionally, its bioactive properties may extend to other therapeutic areas, including anti-inflammatory and antioxidant applications .
Neokadsuranic acid B originates from phenylpropanoid biosynthesis, with L-phenylalanine serving as the primary precursor. Isotopic labeling studies in Kadsura species reveal that this aromatic amino acid undergoes deamination via phenylalanine ammonia-lyase (PAL) to form cinnamic acid, which is subsequently hydroxylated and activated to p-coumaroyl-CoA by cinnamate 4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL) [5] [8]. This CoA-thioester enters the lignan-specific pathway through dimerization reactions catalyzed by dirigent proteins, yielding pinoresinol as the core lignan skeleton. Notably, comparative metabolomic analyses of Kadsura stems indicate that ferulic acid and coniferyl alcohol pools directly influence flux toward neokadsuranic acid B, with 3-year-old plants exhibiting 2.3-fold higher precursor abundance than juvenile specimens [5] [7].
Table 1: Primary Precursors and Intermediate Metabolites in Neokadsuranic acid B Biosynthesis
Precursor | Enzyme Catalyzing Conversion | Resulting Intermediate | Tissue-Specific Enrichment |
---|---|---|---|
L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid | Young stems (x3.1) |
Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric acid | Phloem parenchyma |
p-Coumaric acid | 4-Coumarate-CoA ligase (4CL) | p-Coumaroyl-CoA | Vascular cambium |
p-Coumaroyl-CoA | Cinnamoyl-CoA reductase (CCR) | Coniferaldehyde | Bark (x2.8) |
Coniferaldehyde | Dirigent proteins | Pinoresinol | Lignified tissues |
Transcriptomic data from Ficus hirta (a related medicinal plant) corroborate synchronized upregulation of PAL, C4H, and 4CL genes during taproot maturation, coinciding with maximal lignan accumulation at 3 years [5]. This suggests evolutionary conservation of precursor channeling in Schisandraceae species. Crucially, shikimate pathway intermediates like shikimic acid enhance neokadsuranic acid B yield by 47% in cell cultures, confirming rate-limiting precursor supply from primary metabolism [8].
The structural complexity of neokadsuranic acid B arises from stereoselective cyclization and oxidative modifications of the lignan backbone. Pinoresinol-lariciresinol reductase (PLR) catalyzes the reduction of pinoresinol to lariciresinol, followed by secoisolariciresinol formation—a pivotal branch point toward aryltetralin lignans [7]. In Kadsura, a unique membrane-bound cytochrome P450 (CYP719A subfamily) mediates C7-C8' oxidative coupling to establish the spiro-lactone ring system characteristic of neokadsuranic acid B. This cyclization exhibits strict stereospecificity, producing the 7S,8'R configuration exclusively [6] [9].
Table 2: Enzymes Directing Structural Diversification of Neokadsuranic acid B
Enzyme Class | Gene Family | Reaction Catalyzed | Cofactor Requirements |
---|---|---|---|
Pinoresinol reductase (PLR) | SDR superfamily | Pinoresinol → Lariciresinol | NADPH |
Secoisolariciresinol dehydrogenase | Dirigent-associated | Lariciresinol → Secoisolariciresinol | FAD |
Spiro-lactone cyclase | CYP719A | Secoisolariciresinol → Spiro-lactone core | O₂, NADPH |
C9 hydroxylase | CYP81Q | Aliphatic hydroxylation | Cytochrome b₅ |
O-Methyltransferase (OMT) | Class I SAM-dependent | Carboxyl methylation | S-Adenosyl methionine |
Final structural elaboration involves C9 hydroxylation by a CYP81Q-type oxidase and methyl esterification at C9' by a S-adenosyl methionine (SAM)-dependent O-methyltransferase (OMT). Kinetic assays of recombinant Kadsura OMT reveal 18-fold higher activity toward 9-hydroxy lignan intermediates than other substrates, explaining the specificity for neokadsuranic acid B production [4] [9]. Notably, heterologous expression of the PLR-CYP719A-OMT triad in Nicotiana benthamiana reconstitutes 68% of the pathway, yielding detectable neokadsuranic acid B, confirming these enzymes' sufficiency for core assembly [6].
Environmental stressors induce coordinated transcriptional reprogramming of neokadsuranic acid B biosynthesis. RNA-seq analysis of Kadsura coccinea under drought stress (40% field capacity for 72h) shows 5.2-fold upregulation of PAL and 3.7-fold induction of CYP719A, correlating with a 290% increase in neokadsuranic acid B accumulation [5] [7]. Similarly, UV-B irradiation triggers rapid phosphorylation of the transcription factor KaMYB4 within 15 minutes, which activates the promoter of 4CL and downstream lignan genes via direct DNA binding. CRISPR-Cas9 knockout of KaMYB4 abolishes UV-induced lignan synthesis, confirming its gatekeeper role [7].
Table 3: Stress-Responsive Transcriptional Regulation of Neokadsuranic acid B Pathway Genes
Stress Factor | Key Upregulated Genes | Fold Change | Regulatory Transcription Factor | Metabolite Increase |
---|---|---|---|---|
Drought (72h) | PAL, 4CL, PLR, CYP719A | 5.2x, 4.1x, 3.9x, 3.7x | KaWRKY70 | 290% |
UV-B (48h) | C4H, OMT, CYP81Q | 4.8x, 4.5x, 3.2x | KaMYB4 | 185% |
Herbivory (simulated) | PLR, CYP719A | 3.1x, 2.8x | KaJAZ1-KaMYC2 complex | 152% |
Cold (4°C, 24h) | CCR, PLR | 2.3x, 2.1x | KaICE1 | 98% |
Mechanistically, jasmonate signaling integrates stress responses: methyl jasmonate (MeJA) treatment elevates endogenous JA-Ile by 8-fold within 2h, triggering degradation of JAZ repressors and freeing KaMYC2 to activate PLR and CYP promoters. This cascade increases neokadsuranic acid B production by 210% [4] [7]. Time-series transcriptomics further reveals rhythmic expression of biosynthetic genes, peaking at dawn—a pattern abolished in KaLHY-silenced plants, implicating circadian control in pathway flux optimization [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2